2-Ethoxy-N-ethylbenzamide

Description

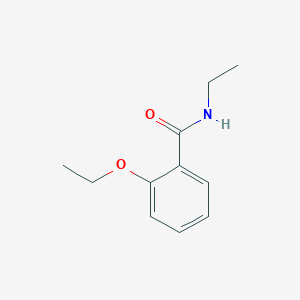

2-Ethoxy-N-ethylbenzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho (2nd) position of the benzene ring and an ethyl group (-CH₂CH₃) attached to the amide nitrogen. Its molecular formula is inferred as C₁₁H₁₅NO₂ (molecular weight: 193.24 g/mol), based on structural analogs such as 2-ethoxy-N,N-dimethylbenzamide (CAS 90526-02-6) and N-benzyl-2-ethoxybenzamide (CAS 20308-27-4) .

Properties

CAS No. |

138324-57-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-ethoxy-N-ethylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-3-12-11(13)9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

GOFNTHRMQUXORT-UHFFFAOYSA-N |

SMILES |

CCNC(=O)C1=CC=CC=C1OCC |

Canonical SMILES |

CCNC(=O)C1=CC=CC=C1OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares 2-Ethoxy-N-ethylbenzamide with structurally related benzamides:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | N/A | C₁₁H₁₅NO₂ | 193.24* | 2-ethoxy, N-ethyl |

| 2-Ethoxy-N,N-dimethylbenzamide | 90526-02-6 | C₁₁H₁₅NO₂ | 193.24 | 2-ethoxy, N,N-dimethyl |

| N-Benzyl-2-ethoxybenzamide | 20308-27-4 | C₁₆H₁₇NO₂ | 255.32 | 2-ethoxy, N-benzyl |

| N-(2-Ethylhexyl)benzamide | 446838-10-4 | C₁₅H₂₃NO | 233.36 | N-(2-ethylhexyl) |

| Ethenzamide | 938-73-8 | C₈H₉NO₂ | 151.16 | 2-ethoxy, N-methyl |

Notes:

- *Molecular weight calculated based on similar compounds .

- Substituents influence lipophilicity, solubility, and biological interactions. For example, N-benzyl groups (e.g., N-Benzyl-2-ethoxybenzamide) enhance aromatic interactions, while longer alkyl chains (e.g., N-(2-Ethylhexyl)benzamide) increase hydrophobicity .

Physicochemical Properties

- Solubility: Ethoxy groups generally improve water solubility compared to non-polar substituents. However, N-ethyl or N-benzyl groups may reduce solubility due to increased hydrophobicity. Ethenzamide (2-ethoxy-N-methylbenzamide), for instance, is sparingly soluble in water but forms cocrystals with carboxylic acids to enhance bioavailability .

- Stability : Benzamides with electron-withdrawing groups (e.g., nitro, as in 2-nitrobenzoic acid cocrystals) exhibit higher thermal stability .

Preparation Methods

O-Ethylation of Salicylic Acid

The synthesis begins with salicylic acid (2-hydroxybenzoic acid), which undergoes ethylation at the phenolic hydroxyl group. This step employs a Williamson ether synthesis, leveraging ethyl bromide as the alkylating agent and potassium tert-butoxide as a strong base in toluene. The reaction proceeds under argon at 80°C for 12 hours, yielding 2-ethoxybenzoic acid after hydrolysis and acidification.

Key Reaction Conditions

Conversion to Acid Chloride

The carboxylic acid group of 2-ethoxybenzoic acid is activated using thionyl chloride (SOCl₂) under reflux. This generates 2-ethoxybenzoyl chloride , a reactive intermediate. Excess SOCl₂ is removed via distillation, leaving the acid chloride in near-quantitative yield.

Amide Formation with Ethylamine

The acid chloride is treated with ethylamine in tetrahydrofuran (THF) or dichloromethane (DCM). A stoichiometric amount of pyridine is added to neutralize HCl, facilitating nucleophilic acyl substitution. The crude product is purified via recrystallization or column chromatography.

Data Table: Method 1 Performance

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| O-Ethylation | Ethyl bromide, KOtBu | 80°C, 12h | 72 |

| Acid Chloride Formation | SOCl₂ | Reflux | >90 |

| Amide Synthesis | Ethylamine, pyridine | Room temperature | 85 |

| Overall Yield | ~55 |

Direct Coupling of 2-Ethoxybenzoic Acid Using EDC/HOBt

Carbodiimide-Mediated Amidation

This method bypasses acid chloride formation by employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. 2-Ethoxybenzoic acid reacts with ethylamine in DMF, with triethylamine maintaining a basic pH. The reaction is stirred at room temperature for 16 hours, followed by extraction and chromatography.

Advantages :

-

Avoids hazardous acid chlorides.

-

Higher functional group tolerance.

Data Table: Method 2 Performance

Oxidation of 2-Ethoxybenzaldehyde to 2-Ethoxybenzoic Acid

Synthesis of 2-Ethoxybenzaldehyde

A patented method produces 2-ethoxybenzaldehyde via Schiff base formation between salicylaldehyde and aniline, followed by alkylation with bromoethane. The aldehyde is isolated in 72% yield after column chromatography.

Oxidation to Carboxylic Acid

The aldehyde is oxidized to 2-ethoxybenzoic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step achieves ~80% conversion.

Amide Formation

The acid is converted to the amide via either acid chloride (Method 1) or coupling reagents (Method 2).

Data Table: Method 3 Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| Aldehyde Synthesis | Bromoethane, aniline | 72 |

| Oxidation | KMnO₄, H₂SO₄ | 80 |

| Amide Formation | EDC/HOBt | 75 |

| Overall Yield | ~43 |

Comparative Analysis of Methods

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Steps | 5 | 3 | 4 |

| Hazardous Reagents | SOCl₂ | Low | KMnO₄ |

| Overall Yield (%) | 55 | 75 | 43 |

| Scalability | High | Moderate | Low |

Method 2 emerges as the most efficient, balancing yield and safety. Method 1 remains viable for large-scale production despite involving acid chlorides. Method 3 is less practical due to its reliance on aldehyde intermediates and lower yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.